molecular formula C6Cl4N4 B118846 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine CAS No. 32980-71-5

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Cat. No. B118846
CAS RN: 32980-71-5
M. Wt: 269.9 g/mol
InChI Key: QNKFHUMDHRWWES-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine is a chemical compound that has been used as an intermediate in the preparation of nucleoside transporter 1 inhibitors and potential modulators of the activity of antimetabolite antitumor agents . It is also a potential tyrosine kinase signal transduction inhibitor .


Synthesis Analysis

The synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine involves a quadruple azidation process . This process yields tetraazidopyrimido[5,4-d]pyrimidine (C6N16) with an 86% yield . The reaction conditions have been devised leading to 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines with patterns of substitution denoted as abab, abac, or abcd .


Molecular Structure Analysis

The compound undergoes azide–tetrazole tautomerism in neutral organic solvents, but exists as a protonated C2-symmetric tetraazide dication in trifluoroacetic acid . In the solid state, it occurs as a monotetrazole tautomer as revealed by its single crystal X-ray analysis .


Chemical Reactions Analysis

The compound undergoes sequential nucleophilic substitutions . The use of low temperature, relatively dilute solution, and careful addition of the amine nucleophile can control the critical first step .


Physical And Chemical Properties Analysis

The compound is very sensitive towards both impact and friction . A detonation velocity of 7477 m/s with a 20.8 GPa detonation pressure was calculated using the EXPLO5 code .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrasubstituted Derivatives : 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine has been used in the controlled synthesis of tetrasubstituted pyrimido[5,4-d]pyrimidines, which are important as purine mimetics. Different patterns of nucleophilic substitutions have been investigated to achieve specific substitution patterns (Northen et al., 2002).

  • Chemistry of Pyrimido[4,5-d]pyrimidine and Pyrimido[5,4-d]pyrimidine Analogs : These compounds, including 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, are examined for their chemical reactivity and biological significance. The study encompasses synthesis methods, reactivity, and biological applications (Monier et al., 2019).

  • Use in Peroxyoxalate Chemiluminescence : This compound has been evaluated as a reagent for peroxyoxalate chemiluminescence in a flow injection system, showing significant potential in analytical chemistry applications (Nakashima et al., 1990).

Biological and Medicinal Research

  • Antitumor and Antiviral Applications : The compound has been used in the synthesis of alpha- and beta-ribonucleosides of substituted pyrimido[5,4-d]pyrimidines, showing potential as antiviral and antitumor agents (Sanghvi et al., 1989).

  • Exploration in Nonlinear Optical Studies : Derivatives of pyrimidine, including structures related to 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, have been investigated for their potential in nonlinear optics and medicine due to their presence in DNA and RNA (Hussain et al., 2020).

  • Synthesis of Pyrimido[5,4-d]pyrimidine Derivatives for Ultraviolet Absorption and Fluorescence : The synthesis of these derivatives has been explored for potential applications as fluorescence reagents in chemiluminescence reactions (Nakashima et al., 1990).

Safety And Hazards

The compound is very sensitive towards both impact (<1 J) and friction (1 N) . Further safety data and handling precautions would be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4N4/c7-3-1-2(12-6(10)13-3)4(8)14-5(9)11-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFHUMDHRWWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=NC(=N1)Cl)Cl)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186618
Record name Tetrachloropyrimido(5,4-d)pyrimidine
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Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

CAS RN

32980-71-5
Record name 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
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Record name Tetrachloropyrimido(5,4-d)pyrimidine
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Record name Tetrachloropyrimido(5,4-d)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
JS Northen, FT Boyle, W Clegg, NJ Curtin… - Journal of the …, 2002 - pubs.rsc.org
For the rational synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines, required as purine mimetics, sequential nucleophilic substitutions of 2,4,6,8-tetrachloropyrimido[5,4-d]…
Number of citations: 19 pubs.rsc.org
K Leškovskis, A Mishnev, I Novosjolova, B Krumm… - …, 2023 - pubs.rsc.org
Quadruple azidation of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine gave tetraazidopyrimido[5,4-d]pyrimidine (C6N16) with 86% yield. The title compound undergoes azide–tetrazole …
Number of citations: 0 pubs.rsc.org
YD Bommegowda, DB Shenoy, T Menaka… - J Chem Pharm …, 2012 - researchgate.net
Novel heterocyclic compound containing pyrimido-pyrimidine moiety have been synthesized by the reaction of 2, 4, 6, 8-tetrachloropyrimido [5, 4-d] pyrimidine (DBMY-2) with sequential …
Number of citations: 4 www.researchgate.net
JH Gall, DD MacNicol, R MacSween… - Acta Crystallographica …, 2019 - scripts.iucr.org
The title host compound, C62H84N4O4, designed to self-assemble to form a new type of extended core Piedfort unit reminiscent of an eight-legged spider host, forms a number of …
Number of citations: 1 scripts.iucr.org
BL Lee, T Yamamoto - Polymer, 2002 - Elsevier
New poly(pyrimido[5,4-d]pyrimidine-2,6-diyl) (PPympym) with bulky dialkylamino substituents (–NR 2 , R=hexyl, decyl) was prepared by organometallic dehalogenative …
Number of citations: 9 www.sciencedirect.com
T Yamamoto, BL Lee - Macromolecules, 2002 - ACS Publications
New n-type π-conjugated poly(pyrimido[5,4-d]pyrimidine-2,6-diyl)s with a poly(naphthalene-2,6-diyl)-type structure and alkylamino substituents were prepared by dehalogenative …
Number of citations: 85 pubs.acs.org
NJ Curtin, HC Barlow, KJ Bowman… - Journal of medicinal …, 2004 - ACS Publications
The cardiovascular and antithrombotic agent dipyridamole (DP) has potential therapeutic utility as a modulator of the activity of antimetabolite antitumor agents by virtue of its inhibition …
Number of citations: 55 pubs.acs.org
M Monier, D Abdel-Latif, A El-Mekabaty, KM Elattar - RSC advances, 2019 - pubs.rsc.org
The present study provides an overview of the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] …
Number of citations: 25 pubs.rsc.org
H Fukumoto, S Takatsuki, BL Lee, T Yamamoto - Synthetic metals, 2009 - Elsevier
New π-conjugated pyrimidopyrimidine polymers with two different alkylamino groups at C4 and C8 positions, PPympym(4-NH-nC 8 H 17 -8-NHR) (R=nC 4 H 9 , nC 6 H 13 , nC 12 H 25 …
Number of citations: 2 www.sciencedirect.com
W Lin, JK Buolamwini - Bioconjugate Chemistry, 2011 - ACS Publications
Nucleoside transporters are integral membrane glycoproteins that play critical roles in physiological nucleoside and nucleobase fluxes, and influence the efficacy of many nucleoside …
Number of citations: 12 pubs.acs.org

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